

Spectroscopic Analysis of 4-Iodo-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-2-methylpyridine

Cat. No.: B1337970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Iodo-2-methylpyridine**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document combines predicted data, analysis of related compounds, and established spectroscopic principles to offer a comprehensive analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of **4-Iodo-2-methylpyridine**.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Iodo-2-methylpyridine** based on computational models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.5	d	~5
H-5	~7.8	d	~5
H-6	~8.2	s	-
-CH ₃	~2.5	s	-

¹³C NMR (Estimated based on 4-Iodopyridine and 2-Methylpyridine)

Carbon Atom	Estimated Chemical Shift (δ , ppm)
C-2	~158
C-3	~130
C-4	~95
C-5	~140
C-6	~150
-CH ₃	~24

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3050-3100	C-H stretch (aromatic)	Medium
2950-3000	C-H stretch (methyl)	Medium
1580-1610	C=C stretch (aromatic)	Strong
1450-1480	C-H bend (methyl)	Medium
1000-1050	C-I stretch	Medium
800-850	C-H out-of-plane bend	Strong

Mass Spectrometry (MS)

Expected Fragmentation Pattern

m/z	Ion	Comments
219	[M] ⁺	Molecular ion
204	[M-CH ₃] ⁺	Loss of a methyl group
127	[I] ⁺	Iodine cation
92	[M-I] ⁺	Loss of iodine

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **4-Iodo-2-methylpyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation

delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

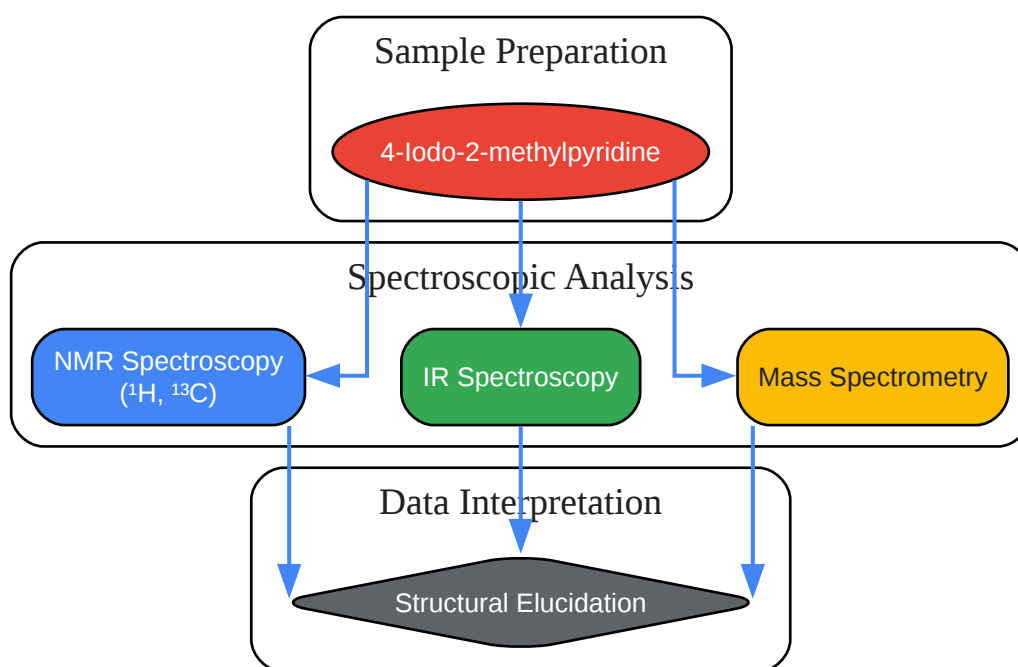
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds, which typically produces the molecular ion and a range of fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like **4-Iodo-2-methylpyridine**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Iodo-2-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337970#spectroscopic-data-of-4-iodo-2-methylpyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1337970#spectroscopic-data-of-4-iodo-2-methylpyridine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com